Product packaging for 2-Amino-3-(pyrazin-2-yl)propanoic acid(Cat. No.:CAS No. 6705-28-8)

2-Amino-3-(pyrazin-2-yl)propanoic acid

Cat. No.: B3278037
CAS No.: 6705-28-8
M. Wt: 167.17 g/mol
InChI Key: JNNCNURVELPUNP-UHFFFAOYSA-N
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Description

Overview of Non-Proteinogenic Amino Acids in Scientific Inquiry

The study of non-proteinogenic amino acids has opened new avenues in medicinal chemistry and chemical biology. There are over 800 naturally occurring NPAAs, and thousands more have been synthesized, each with the potential to interact with biological systems in unique ways. researchgate.net Their applications are diverse, ranging from their use in the discovery of new antibiotics to the design of synthetic peptides with improved pharmacological properties. bldpharm.com By moving beyond the confines of the 20 proteinogenic amino acids, scientists can explore a vast chemical space to develop novel therapeutic agents and probes for studying biological processes.

Significance of Pyrazine (B50134) Moieties in Bioactive Molecules and Synthetic Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key structural motif in a wide array of bioactive molecules. nbinno.com Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. rsc.orgmdpi.com This functional diversity has made the pyrazine scaffold a privileged structure in drug discovery. nih.gov In synthetic chemistry, the pyrazine ring serves as a versatile building block, and its derivatives are utilized in the synthesis of complex organic molecules and materials. rsc.org The incorporation of a pyrazine moiety into an amino acid structure, as seen in 2-Amino-3-(pyrazin-2-yl)propanoic acid, is a strategic approach to combine the unique properties of both chemical entities.

Historical Context of Research on this compound and Related Structures

The discovery of pyrazine compounds dates back to the 19th century, with early researchers intrigued by their distinct properties. nih.gov The synthesis of pyrazines from amino acid precursors has been a subject of interest, particularly in understanding the formation of flavor and aroma compounds in food chemistry through the Maillard reaction. nih.gov While a detailed historical timeline for the specific synthesis of this compound is not extensively documented in readily available literature, the synthesis of related pyrazine-containing natural products and designed molecules has been an area of active research. uni.lu The development of synthetic methodologies for creating novel amino acids with heterocyclic side chains has been a continuous effort in organic chemistry.

Current Research Landscape and Emerging Directions in Pyrazine Amino Acid Studies

Current research involving pyrazine-containing amino acids is largely driven by their potential applications in medicinal chemistry. Scientists are exploring the synthesis of novel pyrazine amino acid derivatives to develop new therapeutic agents. chemicalbook.com These efforts include the design of enzyme inhibitors, receptor agonists or antagonists, and the incorporation of these amino acids into peptides to create peptidomimetics with enhanced biological activity and stability. mdpi.com Emerging directions include the use of pyrazine amino acids as building blocks in the synthesis of complex natural products and as tools in chemical biology to probe protein structure and function. The development of efficient and stereoselective synthetic routes to these compounds remains an important area of focus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B3278037 2-Amino-3-(pyrazin-2-yl)propanoic acid CAS No. 6705-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-pyrazin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNCNURVELPUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-28-8
Record name 2-amino-3-(pyrazin-2-yl)propanoic acid
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Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Pyrazin 2 Yl Propanoic Acid

Established Chemical Synthetic Pathways for 2-Amino-3-(pyrazin-2-yl)propanoic acid

The synthesis of this compound can be approached through several established methods common in amino acid chemistry. These routes can be broadly categorized by their approach to controlling stereochemistry and the nature of the key bond-forming reactions.

Asymmetric Synthesis Approaches for Enantiomer Control

Achieving enantiomeric purity is crucial for the biological application of amino acids. Asymmetric synthesis, which creates a specific enantiomer directly, is a highly efficient strategy. The use of chiral auxiliaries is a well-established method for this purpose. researchgate.netnih.gov

One of the most powerful techniques involves the diastereoselective alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. nih.govnih.gov In this approach, a chiral ligand, often derived from an amino acid like proline, is complexed with Ni(II) and glycine to form a planar complex. This complex effectively shields one face of the glycine carbanion, leading to highly diastereoselective alkylation when treated with an electrophile. For the synthesis of this compound, the key electrophile would be a 2-(halomethyl)pyrazine, such as 2-(chloromethyl)pyrazine (B1585198) or 2-(bromomethyl)pyrazine. Subsequent acidic hydrolysis of the alkylated complex removes the nickel and the chiral auxiliary, yielding the desired enantiomerically enriched amino acid. This method is advantageous due to its potential for large-scale synthesis and the ability to recycle the chiral auxiliary. nih.gov

Another prominent method is the O'Donnell asymmetric phase-transfer catalysis. This approach utilizes a chiral phase-transfer catalyst, typically a Cinchona alkaloid derivative, to mediate the alkylation of a glycine benzophenone (B1666685) Schiff base ester. The reaction is performed under biphasic conditions, where the chiral catalyst transports the glycine enolate from the aqueous basic phase to the organic phase containing the alkylating agent, 2-(halomethyl)pyrazine. This method offers the advantage of operational simplicity and avoids the use of strong, anhydrous bases.

Stereoselective Production Strategies

Stereoselective production focuses on methods that yield a specific stereoisomer in high excess. The asymmetric synthesis strategies discussed above are inherently stereoselective. For instance, the alkylation of chelated enolates, such as the Ni(II) glycine complexes, proceeds with high stereocontrol, dictated by the chiral auxiliary. nih.govnih.gov The bulky chiral ligand blocks one face of the planar enolate, forcing the incoming electrophile to attack from the less hindered face, thus ensuring a high diastereomeric excess of the product.

Similarly, phase-transfer-catalyzed alkylations can achieve high enantioselectivity through kinetic resolution, where the chiral catalyst reacts preferentially with one enantiomer of a racemic starting material or directs the alkylation to produce one enantiomer of the product preferentially. organic-chemistry.org The choice of the chiral catalyst, solvent, and reaction conditions is critical for maximizing the stereoselectivity of these transformations.

Enzymatic and Chemoenzymatic Synthesis Pathways

Enzymatic methods offer high selectivity and mild reaction conditions. For the production of enantiomerically pure this compound, enzymatic resolution of a racemic mixture is a viable strategy. This can be achieved using enzymes like L-amino acid oxidase, which selectively oxidizes the L-enantiomer, allowing for the separation of the unreacted D-enantiomer. nih.gov Alternatively, proteases such as papain can be used for the kinetic resolution of N-acylated racemic amino acids, where the enzyme selectively hydrolyzes the amide bond of one enantiomer. researchgate.net

A more advanced approach is dynamic kinetic resolution (DKR). In this method, a stereoselective amidase is used in conjunction with a racemase. For instance, a racemic mixture of 2-amino-3-(pyrazin-2-yl)propanamide could be subjected to an L-specific amidase, which hydrolyzes the L-amide to the desired L-amino acid. Simultaneously, an amino acid amide racemase would continuously convert the remaining D-amide back into the racemic mixture, theoretically allowing for a 100% yield of the desired L-amino acid. nih.gov Chemoenzymatic strategies, which combine chemical and enzymatic steps, have been successfully used for structurally similar amino acids like 2-amino-3-(2,2′-bipyridinyl)propanoic acid, suggesting their applicability for pyrazinylalanine synthesis. researchgate.net

Novel Chemical Synthesis Routes for Pyrazine-Containing Amino Acids

Beyond the more common alkylation methods, other synthetic routes can be employed. The Strecker synthesis is a classic, robust method for preparing amino acids. rsc.org This one-pot, three-component reaction involves treating an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. To synthesize this compound via this route, the starting aldehyde would be pyrazine-2-carbaldehyde. While the classical Strecker synthesis produces a racemic product, modern asymmetric variations using chiral catalysts or auxiliaries can provide enantiomerically enriched products. mdpi.com

A more unconventional approach involves a "ring switching" reaction. Research has shown that β-(1-aminopyrrole)amino acids can be converted into β-(pyrazine)amino acids through an equilibration–dehydration sequence, offering a novel pathway to this class of compounds. rsc.org Additionally, biomimetic syntheses, which mimic natural biosynthetic pathways, have been developed for various pyrazine (B50134) alkaloids, often starting from amino acid-derived α-amino aldehydes. rsc.orgresearchgate.net While these methods typically produce pyrazines from amino acids, the principles could potentially be adapted for the synthesis of pyrazine-containing amino acids.

Precursors and Starting Materials in Synthetic Research

The selection of precursors is dictated by the chosen synthetic pathway. A summary of key starting materials for the synthesis of this compound is presented below.

Synthetic RouteKey Precursors & Reagents
Asymmetric Alkylation Glycine, Chiral Auxiliary (e.g., (S)-o-[(N-benzylprolyl)amino]benzophenone), Nickel(II) source, Base (e.g., NaOH, tBuOK), 2-(Halomethyl)pyrazine (e.g., 2-(chloromethyl)pyrazine). nih.govmdpi.com
Phase-Transfer Catalysis Glycine benzophenone imine ester, Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative), Base (e.g., aq. NaOH), 2-(Halomethyl)pyrazine.
Strecker Synthesis Pyrazine-2-carbaldehyde, Ammonia source (e.g., NH4Cl), Cyanide source (e.g., NaCN), Acid/Base for hydrolysis. rsc.org
Enzymatic Resolution Racemic this compound or its N-acyl derivative/amide, Specific enzyme (e.g., L-amino acid oxidase, papain, amidase). nih.govresearchgate.net

The synthesis of the crucial electrophile, 2-(halomethyl)pyrazine, is itself a key consideration. These can be prepared from the corresponding hydroxymethylpyrazine, which in turn can be synthesized from commercially available starting materials. The preparation of related halopyrazines has been documented. mdpi.com

Derivatization Strategies for this compound

The functional handles of this compound—the amino group, the carboxylic acid group, and the pyrazine ring—allow for a wide range of chemical modifications to generate diverse derivatives for various applications.

The primary amino group can readily undergo N-acylation by reacting with acid chlorides, anhydrides, or activated esters to form amides. This is a common strategy for incorporating the amino acid into peptide chains or for attaching reporter groups. For example, a reaction analogous to the synthesis of (S)-3-phenyl-2-[(pyrazin-2-yl)carbonyl)amino] propanoic acid could be performed, where the amino group of pyrazinylalanine is acylated. chemicalbook.com The amino group can also be protected with standard protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to facilitate its use in solid-phase peptide synthesis.

The carboxylic acid function can be converted to esters through Fischer esterification or by reaction with alkyl halides under basic conditions. A general process for the esterification of amino acids using chlorosulfonic acid and an alcohol provides an efficient route to the corresponding esters. google.com The carboxylate can also be reduced to a primary alcohol or converted to an amide by coupling with an amine using standard peptide coupling reagents (e.g., HBTU, CDI).

The pyrazine ring itself offers opportunities for modification, although this is less common than derivatization of the amino and carboxyl groups. The nitrogen atoms of the pyrazine ring can potentially be alkylated or oxidized. Furthermore, if the pyrazine ring contains suitable leaving groups, it could undergo nucleophilic aromatic substitution reactions.

A summary of potential derivatization reactions is provided in the table below.

Functional GroupReaction TypeProduct Type
Amino Group Acylation (with R-COCl)N-Acyl derivative
Protection (with Boc2O/Fmoc-OSu)N-Protected amino acid
Reductive Amination (with Aldehyde/Ketone)N-Alkyl derivative
Carboxyl Group Esterification (with R-OH, H+)Ester derivative
Amide Coupling (with R-NH2, Coupling agent)Amide derivative
Reduction (with LiAlH4, BH3)Amino alcohol
Pyrazine Ring N-OxidationPyrazine-N-oxide

These synthetic and derivatization strategies highlight the chemical tractability of this compound, enabling its preparation and modification for a broad range of scientific investigations.

N-Terminal and C-Terminal Modifications

The amino (N-terminal) and carboxylic acid (C-terminal) groups of this compound are primary sites for chemical modification. These transformations are crucial for integrating the amino acid into peptide sequences, improving stability, and altering physicochemical properties. sb-peptide.comgenscript.comsigmaaldrich.com

N-Terminal Modifications: The free amine at the N-terminus can be readily acylated or otherwise modified. A common modification is acetylation, which removes the positive charge and can enhance the peptide's stability against enzymatic degradation. sigmaaldrich.com Other modifications include the attachment of reporter groups like biotin (B1667282) or fluorescent dyes (e.g., FAM, Dansyl) for use in bioassays and imaging studies. genscript.com The N-terminus can also be coupled with fatty acids, such as palmitic or myristic acid, to increase cell permeability. sb-peptide.comgenscript.com A representative reaction is the acylation of an amino group with pyrazine-2-carboxylic acid, which proceeds under basic conditions to form an amide bond. chemicalbook.com

Interactive Table: Common N-Terminal Modifications

Modification Reagent/Type Purpose References
Acetylation Acetic Anhydride (B1165640) Mimics natural proteins, increases stability sigmaaldrich.com
Biotinylation Biotin Affinity labeling for detection and purification genscript.com
Fluorescent Labeling Dansyl Chloride, FAM Protein interaction and localization studies genscript.comsigmaaldrich.com
Acylation with Fatty Acids Palmitic Acid, Myristic Acid Increases cell permeability sb-peptide.comgenscript.com

C-Terminal Modifications: The carboxylic acid group at the C-terminus is another key site for functionalization. The most common modification is amidation, which neutralizes the negative charge, prevents degradation by certain enzymes, and can be essential for the biological activity of many peptides. sigmaaldrich.comnih.gov The carboxyl group can also be converted to various esters (e.g., methyl or ethyl esters) or alcohols. genscript.comnih.gov These changes can significantly influence a peptide's conformation and binding properties. nih.gov

Interactive Table: Common C-Terminal Modifications

Modification Resulting Group Purpose References
Amidation -CONH₂ Increases stability, mimics native peptides genscript.comsigmaaldrich.comnih.gov
Esterification -COOR (e.g., -COOMe, -COOEt) Protection of carboxyl group, alters solubility genscript.com
Reduction -CH₂OH (Alcohol) Alters hydrogen bonding and polarity nih.gov

Pyrazine Ring Functionalization

The pyrazine ring of this compound offers opportunities for functionalization that are distinct from the amino acid backbone. These modifications can be used to introduce new chemical handles, alter electronic properties, or construct more complex heterocyclic systems. For example, derivatives of 3-amino-pyrazine-2-carbohydrazide can be synthesized and subsequently reacted with compounds like isothiocyanates or carbon disulfide to form new heterocyclic rings such as thiadiazoles and triazoles. researchgate.net While on a related pyridazine (B1198779) system, functional groups like acetyls can be transformed into enaminones, which serve as versatile intermediates for creating fused azolo[1,5-a]pyrimidine structures. mdpi.com Such strategies highlight the potential for using the pyrazine moiety as a scaffold for building diverse molecular architectures.

Formation of Analogues for Research Applications

The synthesis of analogues of this compound is a key strategy in drug discovery and chemical biology. By systematically altering the structure, researchers can probe molecular interactions and optimize biological activity. This involves replacing the pyrazine ring with other heterocycles or introducing substituents onto the ring.

These analogues are created for specific research applications:

Probing Receptor Binding: Triazole-containing analogues have been developed as agonists for the NMDA receptor glycine binding site, allowing for the study of subtype-specific receptor activity. frontiersin.org

Improving Physicochemical Properties: In the development of antitubercular drug candidates, pyrazine and other pyridine-based rings have been used to replace phenyl groups to improve aqueous solubility. researchgate.net

Creating Metal-Binding Peptides: Analogues such as 2-Amino-3-(2,2′-bipyridinyl)propanoic acid are synthesized to incorporate metal-chelating sites into peptides in a site-specific manner. researchgate.net

Interactive Table: Examples of Heterocyclic Amino Acid Analogues and Their Applications

Analogue Research Application References
2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid derivatives NMDA receptor glycine site agonists frontiersin.org
2-Amino-3-(2,2′-bipyridinyl)propanoic acids Site-specific incorporation of metal-binding ligands into peptides researchgate.net
2-Amino-3-(pyrimidin-4-yl)propanoic acid Structural variant for structure-activity relationship (SAR) studies uni.lu

Optimization and Scale-Up Considerations in Laboratory Synthesis

The efficient laboratory synthesis of this compound and its derivatives requires careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. A critical consideration is controlling stereochemistry, as the biological activity of amino acids is typically dependent on having a single enantiomer (L- or D-form).

Key considerations include:

Control of Stereochemistry: During peptide synthesis, there is a risk of racemization (epimerization) at the alpha-carbon, particularly during the activation of the carboxylic acid for coupling. nih.gov The choice of coupling reagents and reaction conditions is critical to prevent this. Chemoenzymatic methods, which use enzymes for resolution, offer a highly selective way to obtain enantiomerically pure amino acids. researchgate.net

Reaction Monitoring: Close monitoring of the reaction progress, for instance by using Thin-Layer Chromatography (TLC), is essential to determine the point of completion and to identify the formation of byproducts. chemicalbook.com

pH and Temperature Control: As seen in related syntheses, maintaining optimal pH and temperature is crucial for driving the reaction to completion and preventing degradation of reactants or products. chemicalbook.com For example, saponification of methyl esters is often carried out under controlled cooling in basic conditions. chemicalbook.com

Purification: The final product must be purified to remove unreacted starting materials, reagents, and byproducts. This often involves techniques like filtration, washing, and recrystallization. For more complex mixtures or higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. frontiersin.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. The 12 principles of green chemistry provide a framework for this, with a focus on areas such as solvent selection, waste reduction, and energy efficiency. unife.it

Key green chemistry considerations include:

Solvent Choice: Traditional peptide synthesis often relies on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). A key goal in green chemistry is to replace these with safer, more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-derived solvents like dimethyl isosorbide. unife.it

Waste Reduction: The efficiency of a synthesis can be measured by metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the final product. Optimizing reactions to improve yields and reduce the number of steps directly lowers the PMI and makes the process greener. unife.it

Use of Catalysis: Employing catalytic methods, especially biocatalysis, is a cornerstone of green chemistry. Chemoenzymatic synthesis routes use enzymes (e.g., proteases, lipases) that operate under mild conditions, typically in aqueous solutions, and offer high selectivity, thereby reducing the need for protecting groups and harsh reagents. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle. This involves choosing reactions that are inherently more efficient, such as addition reactions over substitutions that generate stoichiometric byproducts.

The application of these principles, as demonstrated in broader studies on the synthesis of amino acid derivatives and peptides, can lead to more sustainable and efficient production of this compound. rsc.org

Applications As a Building Block in Advanced Organic and Medicinal Chemistry Research

Incorporation into Peptide Structures and Peptidomimetics

The integration of unnatural amino acids like 2-Amino-3-(pyrazin-2-yl)propanoic acid into peptide chains is a key strategy for developing peptidomimetics. These modified peptides often exhibit enhanced stability against enzymatic degradation, improved bioavailability, and unique conformational properties compared to their natural counterparts. The pyrazine (B50134) moiety can introduce a rigid structural element and act as a hydrogen bond acceptor, influencing the peptide's secondary structure and its interaction with biological targets.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and often automated construction of peptide chains. beilstein-journals.orgkennesaw.edu The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. beilstein-journals.orgpeptide.com this compound can be readily incorporated using standard SPPS protocols, most commonly the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. beilstein-journals.org

The general cycle for its incorporation involves:

N-α-Protection : The α-amino group of this compound is protected, typically with the base-labile Fmoc group. This prevents self-polymerization and ensures controlled, directional peptide bond formation. wpmucdn.com

Carboxyl Group Activation : The carboxylic acid of the incoming Fmoc-protected pyrazine amino acid is activated to facilitate amide bond formation. This is achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like OxymaPure. kennesaw.eduwpmucdn.com

Coupling : The activated amino acid is added to the resin-bound peptide, which has a free N-terminal amine following the deprotection of the previous residue. The reaction forms a new peptide bond. wpmucdn.com

Deprotection : The Fmoc group is removed from the newly added pyrazine amino acid using a mild base, typically a solution of piperidine (B6355638) in a solvent like DMF (N,N-Dimethylformamide), to expose the amine for the next coupling cycle. wpmucdn.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. kennesaw.edu

Table 1: Key Reagents in Solid-Phase Peptide Synthesis

Reagent ClassExample(s)Function
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Protects the α-amino group; removed by base. beilstein-journals.org
Resin Rink Amide ResinSolid support for peptide assembly. kennesaw.edu
Coupling Reagents HATU, HBTU, DICActivate the carboxylic acid for peptide bond formation. mdpi.com
Solvent DMF (N,N-Dimethylformamide)Solubilizes reagents and swells the resin. kennesaw.edu
Deprotection Agent PiperidineRemoves the Fmoc protecting group. wpmucdn.com
Cleavage Agent TFA (Trifluoroacetic Acid)Cleaves the final peptide from the resin. kennesaw.edu

While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for the production of dipeptides or short segments and for large-scale synthesis. beilstein-journals.orgnih.gov In this approach, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. beilstein-journals.org

The incorporation of this compound in solution-phase synthesis follows classical principles:

The N-terminus of one amino acid (or peptide) and the C-terminus of another are reversibly blocked.

The free carboxyl group of the N-protected pyrazine amino acid is activated.

The activated species reacts with the free amino group of the other component to form the peptide bond. beilstein-journals.org

This method requires extensive purification, often through chromatography or recrystallization, at each stage. nih.gov Though more labor-intensive, it allows for rigorous characterization of all intermediates, ensuring high purity of the final product. beilstein-journals.org

The introduction of a non-canonical amino acid like this compound significantly impacts the conformational landscape of a peptide. nih.gov The pyrazine ring restricts the rotational freedom around the Cα-Cβ bond (the χ1 torsional angle), influencing the local and global folding of the peptide chain. mdpi.com This conformational constraint is a powerful tool in the rational design of peptides with specific three-dimensional structures required for biological activity. nih.govmdpi.com

Researchers employ various biophysical techniques to study these structural effects:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for determining the three-dimensional structure of peptides in solution, providing detailed information on torsional angles and the spatial orientation of the pyrazine ring relative to the peptide backbone. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to analyze the secondary structure content of peptides (e.g., α-helices, β-sheets). The presence of the pyrazine amino acid can induce or stabilize specific secondary structures, which can be monitored by CD. nih.gov

These studies are crucial for understanding how the pyrazine moiety influences peptide architecture, which in turn dictates its ability to bind to receptors or enzymes. nih.gov

Utilization in Heterocyclic Compound Synthesis

Amino acids are valuable chiral starting materials for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxyl group, makes it an ideal precursor for constructing new ring systems.

The amino acid can be used in reactions such as:

Condensation and Cyclization : The amino group can react with dicarbonyl compounds or their equivalents, while the carboxyl group can be activated to participate in intramolecular cyclizations, leading to the formation of fused heterocyclic structures, such as pyrazino-fused piperazinones or other complex scaffolds.

Precursor to Fused Ring Systems : It can serve as a key fragment in multicomponent reactions, where its pyrazine ring and amino acid backbone are incorporated into a larger, more complex molecule in a single synthetic operation. The synthesis of triazinoquinazolinones and triazepinoquinazolinones from other amino acid derivatives provides a clear precedent for how such transformations can be envisioned. nih.gov

These synthetic routes leverage the inherent structure of the amino acid to create novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Role in the Design and Synthesis of Ligands for Research Targets

The development of selective ligands that can modulate the function of biological targets like receptors and enzymes is fundamental to chemical biology and drug discovery. This compound serves as a valuable scaffold for designing such ligands.

The pyrazine ring is a particularly interesting feature for ligand design:

Bioisosteric Replacement : The pyrazine ring can act as a bioisostere for other chemical groups, such as a phenyl ring or an amide bond. This allows chemists to modify existing ligands to improve properties like solubility, metabolic stability, or binding affinity. For example, research on N-Methyl-d-aspartate (NMDA) receptor ligands has shown that triazole rings, another nitrogen-containing heterocycle, can function as effective bioisosteres for amide groups, leading to potent and subtype-selective agonists. nih.govfrontiersin.org A similar principle applies to the pyrazine ring.

Binding Interactions : The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, forming key interactions within a receptor's binding pocket. The aromatic system can also engage in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein target.

By modifying the core structure of this compound, researchers can synthesize libraries of related compounds to probe structure-activity relationships and develop highly specific ligands for research purposes. nih.gov

Development of Molecular Probes and Research Tools

Molecular probes are essential tools for visualizing and quantifying biological processes in real-time. These probes are typically composed of a recognition element that binds to a specific target and a signaling moiety, such as a fluorophore, that reports on the binding event. mdpi.com

This compound can be a key component in the synthesis of such probes:

Scaffold for Fluorophore Attachment : The amino or carboxyl group of the amino acid provides a convenient handle for covalently attaching a fluorescent dye, such as a BODIPY, fluorescein, or rhodamine derivative. biorxiv.org

Targeting Moiety : The pyrazine-containing side chain can be part of the recognition element itself or can be further functionalized to include a targeting group. For instance, incorporating a lipophilic amine like a morpholine (B109124) group can direct the probe to accumulate in acidic organelles such as lysosomes. mdpi.com

Modulation of Photophysical Properties : The electronic properties of the pyrazine ring, when conjugated with a fluorophore, can influence the probe's absorption and emission spectra. This allows for the fine-tuning of its photophysical properties for specific imaging applications. biorxiv.org

By combining the structural features of this compound with fluorescent reporters and targeting groups, chemists can develop sophisticated molecular tools to investigate cellular functions with high precision. mdpi.com

Application in Materials Science Research (e.g., Bioconjugation, Polymer Chemistry)

The unique chemical structure of this compound, an unnatural amino acid containing a pyrazine ring, presents intriguing possibilities for its use as a specialized building block in materials science. The pyrazine moiety, with its aromatic nature and two nitrogen atoms, can impart specific electronic, thermal, and binding properties to polymers and bioconjugates. Research in this area explores the incorporation of this and similar pyrazine-containing molecules into novel functional materials.

While direct studies on the polymerization and bioconjugation of this compound for materials science applications are not extensively documented in publicly available literature, the broader field of pyrazine-containing polymers and bioconjugates provides a strong indication of its potential.

Bioconjugation:

The presence of both a primary amine and a carboxylic acid group makes this compound an ideal candidate for bioconjugation. These functional groups allow for its covalent attachment to other molecules, including peptides, proteins, and surfaces, using standard coupling chemistries. The pyrazine ring itself can act as a ligand for metal ions or participate in specific non-covalent interactions, offering a versatile handle for creating functional biomaterials.

For instance, the conjugation of molecules with heterocyclic moieties like pyrazine to peptides is a strategy employed to develop new therapeutic agents. While the primary goal of such research is often medicinal, the synthetic methodologies are directly applicable to materials science. These methods typically involve the use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate amide bond formation between the amino acid and the target molecule.

Polymer Chemistry:

In polymer chemistry, the incorporation of aromatic and heterocyclic units into the polymer backbone or as side chains can significantly influence the material's properties. Pyrazine-containing polymers, for example, have been investigated for their thermal stability and electronic properties.

Research on biobased polyesters derived from pyrazine-dicarboxylic acids demonstrates the feasibility of incorporating pyrazine rings into polymer backbones. These studies have shown that the pyrazine unit can lead to materials with high thermal stability. Although this research does not use this compound directly, it supports the principle that pyrazine-containing monomers can be effectively polymerized to yield functional materials.

The synthesis of pyrazine ladder polymers further underscores the potential of pyrazine-based monomers in creating highly conjugated and planar polymer structures. These materials are of interest for applications in electronics and photonics. The synthetic routes developed for these polymers, often involving cross-coupling reactions, could potentially be adapted for polymers containing this compound as a side-chain monomer.

The following table summarizes the potential applications and relevant findings for pyrazine-containing compounds in materials science, which can be extrapolated to this compound.

Application AreaPotential Role of this compoundRelevant Research Findings on Analogous Compounds
Bioconjugation - Linker for attaching biomolecules to surfaces.- Building block for creating peptides with metal-binding sites.- Successful conjugation of pyrazine derivatives to peptides for therapeutic applications.
Polymer Chemistry - Monomer for synthesizing functional polyamides or polyesters.- Pendant group to modify the properties of existing polymers.- Synthesis of high-performance polyesters from pyrazine-dicarboxylic acids.- Development of soluble and planar pyrazine ladder polymers.

It is important to note that while the foundational research on related pyrazine compounds is promising, dedicated studies on this compound are necessary to fully elucidate its specific contributions to materials science.

Biochemical and Biological Activity Research Non Human and Non Clinical Contexts

In Vitro Enzyme Interaction Studies

There is a significant lack of publicly available research detailing the specific interactions of 2-Amino-3-(pyrazin-2-yl)propanoic acid with enzymes in vitro.

Substrate Specificity and Kinetic Analysis (In Vitro)

Detailed kinetic analyses or studies on the substrate specificity involving this compound are not readily found in the scientific literature. The understanding of how this compound is recognized and processed by enzymes remains an area for future investigation.

Receptor Binding and Modulation Research (In Vitro/In Silico)

Information regarding the direct interaction of this compound with cellular receptors is sparse. While some derivatives of similar amino acids have been investigated for their effects on receptors like the N-methyl-D-aspartate (NMDA) receptor, there is no available data from in vitro binding assays or in silico docking studies that specifically characterizes the receptor binding profile of this compound.

Investigation of Metabolic Pathways and Biotransformation (Non-Human Organisms/Cells)

The metabolic fate of this compound in non-human organisms and cells is largely uncharacterized.

Occurrence and Biosynthesis in Microorganisms

There are no specific reports on the natural occurrence or the biosynthetic pathways of this compound in microorganisms such as bacteria or fungi. The general formation of pyrazines in biological systems, often through pathways like the Maillard reaction in food science, is well-documented, but this does not provide a specific biosynthetic route for this particular amino acid.

Degradation Pathways in Environmental or Microbial Systems

Similarly, the degradation pathways of this compound in environmental or microbial systems have not been elucidated. While general principles of microbial degradation of amino acid-containing compounds are understood, the specific enzymes and metabolic routes involved in the breakdown of this pyrazine-containing amino acid remain unknown.

Role of Amino Acid Metabolism in Pyrazine (B50134) Formation

Pyrazines are a significant class of nitrogen-containing heterocyclic compounds that contribute to the aroma and flavor of many thermally processed foods. Their formation is intricately linked to the metabolism and degradation of amino acids, primarily through complex pathways such as the Maillard reaction and Strecker degradation. These reactions occur between amino compounds, like amino acids, and carbonyl compounds, such as reducing sugars, under thermal conditions.

The most widely accepted mechanism for pyrazine formation involves the reaction of α-amino acids with reducing sugars. This process is initiated by the formation of Amadori or Heyns compounds, which then undergo rearrangement to form α-dicarbonyls. These dicarbonyl compounds are key intermediates that can then react with an amino acid in a process known as Strecker degradation. This degradation converts the α-dicarbonyls into α-aminocarbonyls, which are the direct precursors that condense to form the pyrazine ring.

Different amino acids yield different pyrazine derivatives, influencing the final flavor profile. For instance, studies on serine and threonine have shown that upon heating, they generate distinct sets of pyrazines. Serine primarily forms pyrazine, methylpyrazine, and ethylpyrazine, while threonine yields dimethyl- and trimethylpyrazines. The specific structure of the amino acid, including its side chain, dictates the type of Strecker aldehyde produced, which in turn influences the substitution pattern on the final pyrazine molecule.

Beyond the canonical Strecker degradation pathway, research has shown that pyrazines can also be formed via deamination of α-amino acids. In this alternative pathway, the amino acid first undergoes decarbonylation to generate reactive 1-hydroxyamine intermediates. Subsequent deamination leads to the formation of Strecker aldehydes and releases ammonia (B1221849). This released ammonia can react with acyloins (sugar degradation products) to generate pyrazines independently of the traditional Strecker pathway.

Microbial metabolism also plays a role in pyrazine biosynthesis. Certain microorganisms can produce pyrazines from amino acids. For example, some yeast species, when cultured in media rich in isoleucine or leucine, are known to produce pyrazines. Similarly, bacteria like Pseudomonas perolens can generate pyrazines when valine and glycine (B1666218) are available in the culture medium. These biosynthetic routes often involve the dimerization of α-amino aldehydes derived from amino acids, representing a biomimetic pathway to 2,5-disubstituted pyrazines.

Table 1: Examples of Pyrazines Generated from Specific Amino Acids

Precursor Amino Acid(s) Key Pyrazine Products Identified in Research Reference(s)
L-Serine Pyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine
L-Threonine 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine
L-Glutamic acid Relatively abundant Methylpyrazine and Ethylpyrazine
L-Lysine Primarily 2,6-Dimethylpyrazine and 2-Ethyl-5-methylpyrazine
Valine (with Pyruvaldehyde) 2,5-Dimethylpyrazine

Cellular Assays for Investigating Biological Responses (Non-Human Cells)

Research into the specific biological activities of this compound at the cellular level in non-human, non-clinical contexts is an emerging field. The unique structure of this non-canonical amino acid suggests potential interactions with various cellular processes.

Impact on Cellular Signaling Pathways (In Vitro)

Direct studies detailing the impact of this compound on specific cellular signaling pathways in non-human cells are limited in publicly accessible research. However, the broader class of pyrazine-containing compounds has been investigated for various biological activities. For instance, certain pyrazine derivatives have been designed to interact with pathways like the protein tyrosine phosphatases (PTPs) pathway, which is crucial for regulating cell proliferation, migration, and metabolism. These studies, while not directly involving this compound, indicate that the pyrazine moiety can be a key pharmacophore for modulating cellular signaling.

Amino acids themselves are known to regulate gene expression through specific signaling pathways. Cellular mechanisms exist to sense amino acid availability, which in turn modulates a number of cellular functions. This suggests that as a non-canonical amino acid, this compound could potentially be recognized by these sensing mechanisms, thereby influencing downstream signaling cascades. Further research using non-human cell line models is required to elucidate its specific effects.

Modulation of Gene Expression in Cell Line Models (Non-Human)

The direct influence of this compound on gene expression in non-human cell lines has not been extensively documented. However, the foundational role of amino acids in regulating gene expression is well-established. Cells respond to the deprivation or abundance of specific amino acids by altering the expression of genes involved in metabolism and stress responses. This regulation can occur through several distinct signaling pathways, where the absence of a single amino acid can trigger a specific pattern of gene expression.

Given this context, it is plausible that introducing a novel amino acid analog like this compound into a non-human cellular environment could modulate gene expression. It might compete with canonical amino acids for transport or recognition by cellular machinery, or it could trigger unique cellular stress responses, leading to changes in the transcriptional landscape. Studies on the hypothalamus of prepubertal female rhesus monkeys have identified a wide array of genes encoding for cell-cell communication molecules, highlighting the complex genetic machinery present in non-human primate models that could potentially be influenced by novel biomolecules. Future research employing techniques such as transcriptomics in non-human cell lines would be necessary to map the specific gene expression profiles altered by this compound.

Research into Antimicrobial or Antifungal Properties (In Vitro)

The antimicrobial and antifungal potential of pyrazine derivatives is a significant area of research. While studies focusing specifically on this compound are not widely reported, numerous investigations into structurally related pyrazine compounds have demonstrated notable in vitro activity against a range of microbial pathogens.

Derivatives of pyrazine-2-carboxylic acid and pyrazine-2-carbohydrazide (B1222964) have been synthesized and screened for activity against various bacterial and fungal strains. For example, a series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their efficacy against Mycobacterium tuberculosis, other bacteria, and fungi. In these studies, antimicrobial potency was often linked to the nature of the substituents on the pyrazine ring. Some compounds exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as fungi such as Candida tenuis, Candida albicans, and Aspergillus niger.

Similarly, other synthesized pyrazine-containing heterocyclic compounds, such as those incorporating thiazoline (B8809763) or thiazolidinone moieties, have shown considerable in vitro antibacterial activity against both Gram-negative (E. coli, S. typhi) and Gram-positive (S. aureus, B. subtilis) bacteria. The general findings from this body of research suggest that the pyrazine scaffold is a promising backbone for the development of new antimicrobial agents. The amino acid moiety in this compound could potentially enhance uptake by microbial cells or interact with specific metabolic pathways, making it a candidate for future antimicrobial screening.

Table 2: In Vitro Antimicrobial Activity of Selected Pyrazine Derivatives (Illustrative Examples)

Compound Class Target Organism(s) Observed Activity (e.g., MIC) Reference(s)
Pyrazine-2-carbohydrazide derivatives Mycobacterium tuberculosis H37Rv MIC of 1.56 µg/mL for most potent compounds
Aspergillus niger Significant inhibition observed
3-Aminopyrazine-2-carboxamide derivatives Mycobacterium tuberculosis H37Rv MIC of 12.5 µg/mL for most active compound
Trichophyton interdigitale Antifungal activity observed
Pyrazine-2-carboxylic acid piperazine (B1678402) derivatives Candida albicans MIC of 3.125 µg/mL for most potent compounds
E. coli MIC of 50 µg/mL for several compounds

Interactions with Biomolecules (e.g., DNA, RNA, Proteins) in Research Models

The interaction of this compound with key biomolecules like DNA, RNA, and proteins is a critical aspect of understanding its potential biological role. As a non-canonical amino acid, it has the potential to be incorporated into peptides or to interact non-covalently with various biological macromolecules.

Protein Interactions: The binding of small molecules to plasma proteins is a key determinant of their bioavailability. While direct protein binding data for this compound is not available, studies on the structurally related drug pyrazinamide (B1679903) show very low protein binding, with a median of approximately 1%. This suggests that similar small pyrazine derivatives may not bind extensively to plasma proteins like albumin. The field of genetic code expansion utilizes non-canonical amino acids to probe protein structure and function, demonstrating that the cellular machinery can be engineered to incorporate amino acids with unique side chains into proteins in both bacterial and mammalian cells. This technology opens the possibility of site-specifically incorporating this compound into a protein to study its structure, dynamics, or interactions.

DNA/RNA Interactions: The planar, aromatic nature of the pyrazine ring suggests a potential for interaction with the nucleic acid bases of DNA and RNA. Aromatic amino acids like tryptophan can engage in π-π stacking interactions with DNA nucleobases, contributing to the stability of DNA-protein complexes. These interactions can have binding strengths of up to -29.3 kJ mol⁻¹. Similarly, heterocyclic drugs and their derivatives, such as those based on pyridocarbazole, are known to interact with DNA through intercalation (inserting between base pairs) or by inhibiting enzymes that act on DNA, like topoisomerase II. The pyrazine ring of this compound could potentially participate in similar stacking interactions with DNA or RNA bases, although this has not been experimentally verified. Furthermore, amino acids with charged side chains are known to form electrostatic interactions with the phosphate (B84403) backbone of DNA, influencing its stability. While the pyrazine side chain is uncharged at physiological pH, the core amino acid structure (amino and carboxyl groups) can participate in electrostatic interactions.

Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for the isolation and purification of 2-Amino-3-(pyrazin-2-yl)propanoic acid from complex mixtures, such as reaction broths or biological matrices. The choice of chromatographic method depends on the scale of the separation and the required purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. nih.gov For compounds like this compound, which possess a chromophore in the pyrazine (B50134) ring, UV detection is a common approach. nih.govliberty.edu The analysis can be performed on underivatized or derivatized forms of the amino acid.

The separation of underivatized amino acids can be achieved using various HPLC modes, including reversed-phase, ion-exchange, or hydrophilic interaction chromatography (HILIC). helixchrom.com For instance, a method developed for the analysis of phenylalanine, a structural analog, could be adapted for this compound. researchgate.netmtc-usa.comresearchgate.net HILIC, in particular, is well-suited for the retention and separation of polar compounds like amino acids. helixchrom.com

To enhance sensitivity and selectivity, pre-column or post-column derivatization is often employed. nih.gov A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent isoindole derivatives, allowing for highly sensitive fluorescence detection. liberty.edu

A typical HPLC setup for the analysis of a heterocyclic amino acid might involve the following components and conditions:

ParameterTypical Value/Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) or a HILIC column.
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). jfda-online.com
Detection UV-Vis at a wavelength corresponding to the absorbance maximum of the pyrazine ring or fluorescence detection after derivatization.
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-40 °C)

This table presents a generalized set of HPLC conditions that could be adapted for the analysis of this compound based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile forms. sigmaaldrich.com Common derivatization strategies for amino acids include silylation or acylation. sigmaaldrich.com

For this compound, a two-step derivatization process is typically required. The carboxyl group is first esterified, for example, with an alcohol (e.g., methanol, propanol) in the presence of an acid catalyst. This is followed by the acylation of the amino group using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to produce a volatile derivative suitable for GC analysis. mdpi.com

The resulting derivatives can then be separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern of the molecule. d-nb.info

A representative GC-MS method for a derivatized amino acid could have the following parameters:

ParameterTypical Value/Condition
Derivatization Reagent e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or a chloroformate. nih.gov
Column A non-polar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane). researchgate.net
Carrier Gas Helium or Hydrogen
Temperature Program An initial oven temperature of around 100°C, followed by a ramp to a final temperature of approximately 300-320°C.
Ionization Mode Electron Impact (EI)
Detection Mass Spectrometer (scanning or selected ion monitoring mode).

This table illustrates a general set of GC-MS conditions that could be optimized for the analysis of derivatized this compound.

As this compound is a chiral molecule, assessing its enantiomeric purity is often a critical requirement, especially in pharmaceutical applications. Chiral chromatography is the most effective method for separating enantiomers. chromatographytoday.comnih.gov This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

For amino acids with aromatic side chains, several types of CSPs have proven effective. nih.gov These include cyclodextrin-based, macrocyclic glycopeptide-based (e.g., vancomycin (B549263) or teicoplanin), and crown ether-based columns. chromatographytoday.comnih.govresearchgate.net The choice of CSP and mobile phase is crucial for achieving optimal enantioseparation. nih.gov For example, a study on the chiral resolution of aromatic amino acids using vancomycin as a chiral selector demonstrated successful separation, which could be applicable to this compound due to its aromatic pyrazine ring. nih.govnih.gov

Alternatively, derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be used to form diastereomers that can then be separated on a standard achiral HPLC column. nih.gov

Key considerations for chiral separation of this compound include:

ParameterTypical Approach
Chiral Stationary Phase Macrocyclic glycopeptide (e.g., Teicoplanin-based), Crown ether, or Polysaccharide-based CSPs. chromatographytoday.comacs.org
Mobile Phase A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, often with additives to enhance chiral recognition. acs.org
Detection UV-Vis or Mass Spectrometry.
Alternative Method Derivatization with a chiral derivatizing agent (e.g., FDAA, GITC) followed by separation on a standard reversed-phase column. nih.gov

This table outlines common strategies for the chiral separation of amino acids that could be applied to assess the enantiomeric purity of this compound.

Spectroscopic and Spectrometric Characterization Methodologies

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of this compound. These methods provide detailed information about the molecular structure, connectivity, and mass of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are routinely used. nih.govresearchgate.net

In the ¹H NMR spectrum, the protons on the pyrazine ring would appear in the aromatic region (typically δ 8.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their positions on the ring. researchgate.netchemicalbook.com The protons of the propanoic acid moiety, including the α-proton and the β-protons, would be observed in the aliphatic region of the spectrum. nih.gov

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbons of the pyrazine ring and the propanoic acid chain. researchgate.net The chemical shifts of the pyrazine carbons would be in the downfield region characteristic of aromatic and heteroaromatic compounds.

Expected ¹H and ¹³C NMR chemical shift ranges for this compound are summarized below:

AtomExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Pyrazine-H 8.0 - 9.0140 - 160
α-CH ~3.5 - 4.5~50 - 60
β-CH₂ ~3.0 - 3.5~35 - 45
COOH >10 (or not observed)~170 - 180

This table provides estimated NMR chemical shift ranges for the key structural components of this compound based on data for analogous structures. nih.govresearchgate.netchemicalbook.comresearchgate.net

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate the molecular ion.

The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecular ion. gbiosciences.com The fragmentation of this compound would likely involve characteristic losses, such as the loss of the carboxylic acid group (-COOH), water (H₂O), or cleavage of the side chain. researchgate.netlibretexts.org The fragmentation of the pyrazine ring itself can also provide structural information. researchgate.net Analysis of these fragment ions helps to confirm the identity of the compound. gbiosciences.comarkat-usa.org

Common fragmentation pathways for amino acids in MS include:

Loss of H₂O: From the carboxylic acid group.

Loss of COOH or CO₂: Decarboxylation is a common fragmentation pathway.

Cleavage of the Cα-Cβ bond: This results in fragments containing the pyrazine ring and fragments from the amino acid backbone.

Fragmentation of the pyrazine ring: This can lead to the loss of small neutral molecules like HCN.

By combining these analytical methodologies, researchers can confidently identify, quantify, and characterize this compound in various research settings.

UV-Vis and Fluorescence Spectroscopy in Quantitative Analysis

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are two analytical techniques frequently employed in the quantitative analysis of molecules containing chromophores and fluorophores. For this compound, the presence of the pyrazine ring, an aromatic heterocycle, is key to its detection by these methods.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The pyrazine ring in this compound acts as a chromophore, absorbing UV light. The gas-phase UV absorption spectrum of pyrazine shows two broad bands with maxima at approximately 256 nm and 317 nm. researchgate.net The addition of the amino acid side chain is expected to cause a bathochromic (red) shift in these absorption maxima. researchgate.net For quantitative analysis, a calibration curve is typically constructed by plotting the absorbance at a specific wavelength against a series of known concentrations of the compound. However, direct UV-Vis detection can sometimes be hampered by the lack of a strong chromophore in some amino acids, though the pyrazine moiety mitigates this for the target compound. nih.gov To enhance sensitivity, especially in complex mixtures, derivatization with a strongly absorbing agent may be employed. Another approach involves forming complexes with metal ions, such as copper (II), which can significantly increase the UV absorbance of amino acids, allowing for detection in the micromolar range. nih.gov

Fluorescence spectroscopy is an even more sensitive technique that measures the emission of light from a substance that has absorbed light. While some aromatic amino acids like tryptophan exhibit intrinsic fluorescence, it is not a universal property. nih.gov The fluorescence properties of this compound would depend on whether the pyrazine-amino acid structure constitutes a native fluorophore. In many cases, amino acids are derivatized with fluorescent tags to enable highly sensitive detection. researchgate.net For instance, compounds containing a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety have been shown to be fluorescent. nih.gov The interaction of pyrazine compounds with proteins like human serum albumin (HSA) has been studied using fluorescence quenching, where the intrinsic fluorescence of HSA is reduced upon binding to the pyrazine derivative, a phenomenon that can be used to study binding kinetics. semanticscholar.org

Table 1: Spectroscopic Properties and Methods for this compound

Parameter UV-Vis Spectroscopy Fluorescence Spectroscopy
Principle Measures the absorption of UV-visible light by the pyrazine ring (chromophore). Measures the emission of light from a fluorescent molecule (fluorophore) after excitation.
Expected λmax Shifted from the pyrazine absorbance maxima of ~256 nm and ~317 nm. researchgate.net Dependent on the intrinsic fluorescence of the compound or the properties of a fluorescent derivative.
Quantitative Analysis Based on Beer-Lambert Law, relating absorbance to concentration. Based on the linear relationship between emission intensity and concentration at low concentrations.
Enhancement Strategies Derivatization with a strongly absorbing tag; Complexation with metal ions (e.g., Cu(II)). nih.gov Derivatization with a fluorescent tag (e.g., NBD-F). researchgate.net

Electrochemical Detection Methods in Research

Electrochemical methods offer a powerful alternative for the analysis of electroactive compounds, providing high sensitivity and often circumventing the need for derivatization. nih.gov The electroactivity of amino acids is typically located in their side chains. nih.gov For this compound, the aromatic pyrazine ring is an electroactive moiety, making the compound a suitable candidate for direct electrochemical detection.

Several electrochemical techniques can be applied, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry. These methods rely on the oxidation or reduction of the analyte at an electrode surface at a specific potential. The resulting current is proportional to the concentration of the analyte. The electrochemical oxidation of aromatic amino acids like tryptophan has been extensively studied and is known to be an irreversible process. mdpi.com It is anticipated that this compound would also undergo oxidation at a working electrode, such as a glassy carbon electrode (GCE) or a boron-doped diamond electrode.

The sensitivity and selectivity of electrochemical detection can be significantly enhanced by modifying the electrode surface. For example, electrodes modified with nanomaterials, such as the trimetallic nanoparticle CuZnCo, have been used for the sensitive detection of tryptophan. mdpi.com Similarly, modified electrodes could be developed to improve the detection of this compound in complex biological samples. While direct electrochemical detection is a major advantage, a key challenge is the selectivity in a mixture of other electroactive species, as their oxidation potentials may be very close. nih.gov

Table 2: Electrochemical Detection Parameters for Aromatic Amino Acids

Parameter Description Relevance to this compound
Technique Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Amperometry. mdpi.com These techniques can be used to study the redox behavior and quantify the compound.
Working Electrode Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD), Modified Electrodes. The choice of electrode material can influence the sensitivity and selectivity of the analysis.
Detection Principle Oxidation of the electroactive pyrazine ring at the electrode surface. The resulting current is proportional to the concentration of the analyte.
Derivatization Often not required for electroactive amino acids. nih.gov This simplifies the analytical procedure and reduces costs.
Challenges Potential for interference from other electroactive compounds in the sample matrix. nih.gov Electrode modification or chromatographic separation may be necessary for selectivity.

Sample Preparation Techniques for Various Research Matrices

The goal of sample preparation is to extract and purify the target analyte from a complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for the chosen analytical method. creative-proteomics.com The specific techniques employed depend on the nature of the sample matrix (e.g., biological fluids, tissues, foodstuffs) and the analytical method to be used.

For the analysis of this compound, especially when it is part of a larger peptide or protein, an initial hydrolysis step is often necessary to release the free amino acid. Acid hydrolysis, typically using 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C for 24 hours), is a common method for cleaving peptide bonds. creative-proteomics.com However, this harsh condition can lead to the degradation of certain amino acids. biosyn.com Enzymatic hydrolysis, using proteases like pronase, offers a milder alternative. creative-proteomics.com

Following hydrolysis or for samples already containing the free amino acid, various purification and concentration steps may be required.

Protein Removal: In biological samples like serum or plasma, abundant proteins can interfere with the analysis. Common protein removal strategies include acid precipitation with trichloroacetic acid (TCA) or perchloric acid (PCA), or ultrafiltration using membranes with a specific molecular weight cutoff (e.g., 3 kDa). creative-proteomics.com

Extraction: Solvent extraction can be used to separate amino acids based on their polarity. For instance, hydrophilic amino acids can be extracted using a mixture of formic acid-methanol/water. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. Different sorbents can be used, such as C18 for removing nonpolar interferents or mixed-mode cation exchange (MCX) columns for more specific purification. creative-proteomics.com

It is crucial to avoid contamination during sample preparation. For example, buffers containing primary and secondary amines, like TRIS, should be avoided as they can interfere with derivatization and detection steps. sickkids.ca

Table 3: Common Sample Preparation Techniques for Amino Acid Analysis

Technique Purpose Application Example
Acid Hydrolysis Release of amino acids from proteins/peptides. creative-proteomics.com Treating a protein sample with 6 M HCl at 110°C for 24 hours. creative-proteomics.com
Enzymatic Hydrolysis Mild release of amino acids from proteins/peptides. creative-proteomics.com Using pronase for temperature-sensitive samples. creative-proteomics.com
Protein Precipitation Removal of interfering proteins from biological fluids. creative-proteomics.com Adding 10% trichloroacetic acid (TCA) to a serum sample and centrifuging. creative-proteomics.com
Ultrafiltration Removal of macromolecules and desalting. creative-proteomics.com Using a 3 kDa molecular weight cutoff filter for LC-MS sample preparation. creative-proteomics.com
Solid-Phase Extraction (SPE) Sample cleanup and concentration. creative-proteomics.com Using a C18 column to remove lipids from a sample matrix. creative-proteomics.com

Method Validation and Quality Control in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. springernature.com It is a critical component of quality assurance in analytical research, ensuring the reliability and accuracy of the obtained results. For the quantitative analysis of this compound, any developed method must undergo rigorous validation. The key parameters for validation are typically defined by guidelines from organizations like the International Conference on Harmonisation (ICH). springernature.com

The main performance characteristics evaluated during method validation include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov This is typically evaluated by analyzing a series of standards and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov It is often assessed using recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control (QC) samples are typically analyzed alongside unknown samples in routine analysis to ensure the method continues to perform as expected over time.

Table 4: Key Method Validation Parameters for Quantitative Analysis

Parameter Description Typical Acceptance Criteria
Specificity Ability to differentiate the analyte from other substances. researchgate.net No interference at the retention time or signal of the analyte.
Linearity Proportionality of signal to concentration. nih.gov Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness to the true value. nih.gov Recovery typically within 80-120%.
Precision Agreement between repeated measurements. nih.gov Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
LOD Lowest detectable concentration. researchgate.net Signal-to-noise ratio of ~3:1.
LOQ Lowest quantifiable concentration. researchgate.net Signal-to-noise ratio of ~10:1; with acceptable accuracy and precision.
Robustness Resistance to small changes in method parameters. No significant impact on results from minor variations.

Computational and Theoretical Chemistry Studies of 2 Amino 3 Pyrazin 2 Yl Propanoic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the intrinsic properties of a molecule in the absence of environmental effects. These calculations can predict the most stable three-dimensional arrangement of atoms (geometry optimization), bond lengths, bond angles, and the molecule's conformational landscape.

For 2-Amino-3-(pyrazin-2-yl)propanoic acid, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). The calculations would reveal the preferred spatial orientation of the pyrazine (B50134) ring relative to the amino acid backbone. Key parameters obtained from such a study would include:

Optimized Geometry: The most stable 3D structure, providing precise bond lengths and angles. For instance, the C-C and C-N bond lengths within the pyrazine ring and the torsional angles defining the orientation of the side chain would be determined.

Conformational Analysis: The amino acid side chain has rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. A potential energy surface scan can identify various low-energy conformers (rotamers) and the energy barriers between them. This is critical as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Electronic Properties: Calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The MEP map highlights electron-rich (negative potential, typically around the nitrogen and oxygen atoms) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazine-Containing Amino Acid Scaffold (Illustrative) Note: This table is illustrative of typical data obtained from DFT calculations, as specific data for this compound is not available.

ParameterBond/AngleCalculated Value (Å or °)Method/Basis Set
Bond LengthRing C-N1.335B3LYP/6-311G(d,p)
Bond LengthRing C-C1.390B3LYP/6-311G(d,p)
Bond LengthCβ-C(ring)1.510B3LYP/6-311G(d,p)
Bond LengthCα-Cβ1.540B3LYP/6-311G(d,p)
Bond AngleC-N-C (in ring)115.5B3LYP/6-311G(d,p)
Bond AngleN-Cα-Cβ110.2B3LYP/6-311G(d,p)
Dihedral AngleN-Cα-Cβ-C(ring)60.5 (gauche) / 180.0 (anti)B3LYP/6-311G(d,p)

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

In silico techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and analyzing how a ligand such as this compound might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netsemanticscholar.org The process involves:

Preparation: Obtaining the 3D structures of the ligand (from quantum calculations or databases) and the target protein (from sources like the Protein Data Bank).

Docking Simulation: Using algorithms to fit the ligand into the protein's binding site in multiple possible conformations and orientations.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. researchgate.net

For this compound, docking studies could identify key interactions, such as hydrogen bonds between the amino and carboxyl groups and polar residues in the binding site, or π-π stacking between the pyrazine ring and aromatic amino acid residues like phenylalanine or tyrosine. semanticscholar.orgacs.org

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding, MD simulations predict the dynamic behavior of the ligand-receptor complex over time. semanticscholar.org An MD simulation would track the movements of every atom in the system (ligand, protein, and surrounding solvent) for nanoseconds or longer. This provides detailed information on:

Binding Stability: Assessing whether the ligand remains stably bound in the predicted docking pose. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to check for stability. semanticscholar.org

Interaction Dynamics: Observing the formation and breaking of intermolecular bonds (e.g., hydrogen bonds) over time.

Conformational Changes: Revealing how the protein and ligand adapt their conformations to achieve an optimal fit.

MD simulations on pyrazine-based compounds have been used to confirm the stability of docking poses and to refine the understanding of the specific amino acid residues crucial for binding. semanticscholar.orgnih.gov

Table 2: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site Note: This table is a generalized example of docking output.

Target ProteinLigandBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Example KinaseLigand P10-8.5LYS 72, GLU 91Hydrogen Bond
Example KinaseLigand P10-8.5PHE 165π-π Stacking
Example KinaseLigand P10-8.5VAL 23, LEU 148Hydrophobic

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational modeling helps to rationalize observed SAR and guide the design of more potent and selective analogues. For a series of analogues of this compound, this would involve synthesizing or computationally designing derivatives with modifications at various positions, such as on the pyrazine ring or the amino acid backbone.

Computational SAR analysis often involves generating 3D models of how different analogues bind to a target protein. By comparing the docking poses and interaction energies of highly active versus inactive compounds, researchers can build a pharmacophore model. This model defines the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their required spatial arrangement for biological activity.

For pyrazine derivatives, studies have shown that the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, a critical interaction for binding to many protein targets. acs.orgnih.gov Computational SAR would explore how adding substituents to the pyrazine ring could enhance binding by, for example, introducing new favorable interactions or by influencing the electronic properties of the ring system.

Prediction of Spectroscopic Properties through Theoretical Approaches

Quantum chemical calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental Fourier-transform infrared (FTIR) and Raman spectra. Comparing the calculated and experimental spectra helps in assigning specific absorption bands to the corresponding vibrational modes of the molecule (e.g., C=N stretching in the pyrazine ring, N-H bending of the amino group). Studies on pyrazine and its derivatives have successfully used these methods for detailed spectral analysis. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. Theoretical chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental values to aid in structure elucidation and assignment of complex spectra. nih.gov

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the absorption of light.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netbrieflands.com A QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

The development of a QSAR model for analogues of this compound would involve the following steps:

Data Set Collection: A set of chemically similar molecules with experimentally measured biological activity (e.g., IC₅₀ values) is required. researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields). nih.govacs.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates a subset of the descriptors with biological activity. researchgate.netresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of molecules). nih.gov

QSAR studies on pyrazine derivatives have successfully identified key descriptors, such as lipophilicity (log P) and specific electronic and steric parameters, that govern their activity as antimicrobial or herbicidal agents. researchgate.netbrieflands.commdpi.com

Table 3: Example of Molecular Descriptors Used in a QSAR Study for Pyrazine Analogues (Illustrative) Note: This table represents typical descriptors and their correlation with activity in a hypothetical QSAR model.

AnalogueExperimental Activity (pIC₅₀)LogP (Lipophilicity)Molecular Volume (ų)Dipole Moment (Debye)Predicted Activity (pIC₅₀)
Compound 15.21.5150.12.55.1
Compound 25.82.1165.32.85.7
Compound 34.91.1145.83.15.0
Compound 46.52.8180.22.26.4
Compound 56.12.5175.62.46.2

Patent Landscape and Commercial Research Applications Excluding Clinical Products

Analysis of Patents Related to Synthesis and Novel Derivatives

The synthesis of 2-Amino-3-(pyrazin-2-yl)propanoic acid and its derivatives is an area of active research, with various synthetic routes being explored. One notable approach involves the "ring switching" reactions of precursor molecules to form β-(pyrazine)amino acids. rsc.orgrsc.org This method allows for the creation of homochiral reduced heterocyclic amino acids, indicating a focus on producing stereospecific compounds for potential downstream applications. rsc.orgrsc.org

Patents in this area often focus on novel processes for producing pyrazine (B50134) derivatives. For instance, processes for the production of 2-amino-3-hydroxypyridines, which share some structural similarities, have been patented, highlighting the chemical space being explored around these types of heterocyclic compounds. google.com While not directly for the target compound, these patents indicate an interest in developing efficient manufacturing processes for related structures.

The derivatization of this compound is a key area of patent activity. The core structure serves as a scaffold for creating a diverse range of molecules with potential biological activities. mdpi.commdpi.com For example, pyrazine-containing therapeutic agents like Bortezomib, a proteasome inhibitor used in cancer treatment, underscore the value of the pyrazine motif in drug discovery. mdpi.com Research into novel pyrazine derivatives extends to their use in various therapeutic areas, with patents covering a wide array of substituted pyrazines. tandfonline.com

Table 1: Patented Synthesis and Derivative Approaches

Approach Description Potential Application Areas Representative References
Ring Switching ReactionsConversion of precursor molecules to form β-(pyrazine)amino acids.Synthesis of homochiral amino acids rsc.orgrsc.org
Novel Production ProcessesDevelopment of efficient manufacturing methods for pyrazine derivatives.Pharmaceutical intermediates google.com
DerivatizationUse of the core structure as a scaffold to create new molecules.Drug discovery, therapeutic agents mdpi.commdpi.comtandfonline.com

Research Applications in Agrochemistry and Crop Science (Non-Human)

While direct research on this compound in agrochemistry is not extensively documented in publicly available literature, the broader class of amino acids and pyrazine derivatives shows significant potential in this sector. Amino acids are known to act as biostimulants, enhancing plant growth and stress tolerance. The formation of pyrazines in Maillard reaction model systems involving amino acids suggests a potential role in the development of flavor and aroma compounds in food products, which could be relevant to crop quality. nih.gov

Research into pyrazine-containing compounds has explored their potential as antimicrobial agents, which could have applications in crop protection. nih.gov The synthesis and evaluation of pyrazine-containing thiazolines and thiazolidinones have shown significant antibacterial and antimycobacterial activity. nih.gov Although this research is not specific to this compound, it points to the potential for developing pyrazine-based agrochemicals.

Table 2: Potential Agrochemical Research Directions

Research Area Potential Application Supporting Rationale Representative References
BiostimulantsEnhance plant growth and stress tolerance.General properties of amino acids. nih.gov
Crop ProtectionDevelopment of novel antimicrobial agents.Known antimicrobial activity of pyrazine derivatives. nih.gov

Use in Veterinary Medicine Research (Non-Clinical/Mechanism-Focused)

In the realm of non-clinical veterinary research, the focus on this compound is primarily on its role as a component of larger, biologically active molecules. The European Food Safety Authority (EFSA) has evaluated a range of pyrazine derivatives for use as flavoring agents in animal feed. nih.govresearchgate.net These assessments, while focused on safety, provide insight into the metabolic pathways of pyrazine compounds in various animal species. nih.gov Metabolic studies in rats have shown that pyrazine derivatives are efficiently metabolized and excreted, often as pyrazine-2-carboxylic acid derivatives. nih.gov

The broader class of pyrazine derivatives has been investigated for various pharmacological activities, including antimicrobial properties. nih.gov This line of research could have implications for developing new veterinary drugs to combat infectious diseases in animals. The synthesis of pyrazine-containing compounds with potential therapeutic value is an active area of investigation. mdpi.commdpi.com

Table 3: Non-Clinical Veterinary Research Focus

Research Area Focus Key Findings/Rationale Representative References
Feed AdditivesSafety and efficacy as flavoring agents.Pyrazine derivatives are metabolized and excreted efficiently. nih.govresearchgate.net
Antimicrobial AgentsDevelopment of new veterinary drugs.Pyrazine derivatives exhibit antimicrobial activity. nih.gov
Drug DiscoverySynthesis of novel therapeutic compounds.The pyrazine scaffold is a key component of bioactive molecules. mdpi.commdpi.com

Conclusion and Outlook for 2 Amino 3 Pyrazin 2 Yl Propanoic Acid Research

Summary of Key Academic Contributions

Academic research has firmly established 2-Amino-3-(pyrazin-2-yl)propanoic acid and its structural relatives as compounds of significant interest. A primary focus has been on synthetic methodologies. One notable biomimetic approach involves the dimerization of α-amino aldehydes, which are derived from common amino acids, to produce 2,5-disubstituted pyrazines. nih.govrsc.org This method highlights a concise route from readily available starting materials to complex heterocyclic structures. rsc.org

In the realm of medicinal chemistry, the pyrazine (B50134) core is recognized as a valuable scaffold. biosynth.com Researchers have successfully synthesized and tested a variety of pyrazine-containing derivatives for potent biological activities. For instance, derivatives of pyrazinamide (B1679903) (PZA), a cornerstone drug for tuberculosis treatment, have been conjugated with amino acids to create new antimycobacterial agents. nih.gov Studies have shown that such derivatization can lead to compounds with significant in vitro activity against Mycobacterium tuberculosis, including PZA-resistant strains. nih.gov Furthermore, hybrid molecules incorporating pyrazine structures, such as ligustrazine–cinnamic acid derivatives, have demonstrated significant neuroprotective activity in cellular models by inhibiting apoptosis pathways. mdpi.com

The role of pyrazine structures in the Maillard reaction is another critical area of contribution. This non-enzymatic browning process is fundamental to the development of flavor and aroma in cooked foods. perfumerflavorist.com Studies using model systems have investigated how amino acids and peptides contribute to the formation of pyrazines, which are responsible for characteristic roasted and nutty flavors. perfumerflavorist.comrsc.orgmdpi.com

Emerging Research Trends and Interdisciplinary Opportunities

The future of this compound research is characterized by increasing interdisciplinarity and a focus on highly specific applications.

Advanced Medicinal Chemistry: A prominent trend is the design of hybrid molecules that combine the pyrazine scaffold with other pharmacologically active moieties, such as natural products, to improve properties like solubility and bioavailability. mdpi.com Research is moving towards creating derivatives that act as highly specific inhibitors for therapeutic targets like RhoA, a protein implicated in cardiovascular disease. mdpi.com Another exciting frontier is the development of pyrazine-based amino acid derivatives as subtype-specific agonists for neurotransmitter receptors, such as the NMDA receptor, offering the potential for more targeted therapies for neurological disorders. nih.gov

Coordination Chemistry and Materials Science: The nitrogen atoms in the pyrazine ring present an opportunity for metal ion coordination. Drawing parallels from related heterocyclic amino acids like 2-amino-3-(2,2′-bipyridinyl)propanoic acid, there is potential to use pyrazinyl amino acids to create novel peptide-ligand conjugates. researchgate.net This could lead to the development of new catalysts, sensors, or advanced materials where metal ions are precisely positioned within a peptide structure.

Food Science and Flavor Technology: Ongoing research into the Maillard reaction is becoming more sophisticated. Studies are beginning to differentiate the effects of free amino acids versus short-chain peptides on the generation of specific pyrazine compounds. rsc.orgmdpi.com This knowledge could be harnessed to precisely control and enhance the aroma profiles of processed foods, highlighting an interdisciplinary link between organic chemistry and food technology.

Interactive Table: Key Research Areas and Findings

Research AreaKey FindingsPotential ApplicationsRelevant Citations
Synthetic Chemistry Development of biomimetic synthesis routes from common amino acids. nih.govrsc.orgEfficient production of complex pyrazine alkaloids. nih.govrsc.org
Medicinal Chemistry Derivatives show antimycobacterial and neuroprotective activity. nih.govmdpi.comNew drugs for tuberculosis and neurodegenerative diseases. nih.govmdpi.com
Neuroscience Analogues act as subtype-specific NMDA receptor agonists. nih.govTargeted therapies for neurological disorders. nih.gov
Food Chemistry Pyrazine formation is key to flavor in the Maillard reaction. perfumerflavorist.comrsc.orgEnhanced flavor and aroma control in food production. perfumerflavorist.comrsc.orgmdpi.com

Challenges and Future Perspectives in the Study of Pyrazine Amino Acids

Despite the promising results, several challenges must be addressed to fully realize the potential of this compound and related compounds.

Synthetic Complexity: A primary hurdle remains the development of versatile and highly regioselective synthetic methods. researchgate.net While general strategies exist, creating a wide diversity of specifically substituted pyrazine amino acids for large-scale screening is often complex and labor-intensive. Future work must focus on more robust and flexible synthetic routes to expand the accessible chemical space.

Understanding Biological Mechanisms: For many bioactive derivatives, the precise mechanism of action is not fully understood. nih.gov While a compound may show potent activity in vitro, identifying its specific molecular targets and pathways is a significant challenge. Future research will require a combination of chemical biology, proteomics, and computational modeling to elucidate these mechanisms, which is crucial for rational drug design.

Pharmacokinetics and Toxicology: As with any compound intended for therapeutic use, establishing a favorable pharmacokinetic and safety profile is essential. The bioavailability and potential toxicity of novel pyrazine amino acids need thorough investigation. Studies on related neurotoxic amino acids like BMAA (2-Amino-3-(methylamino)-propanoic acid) underscore the importance of carefully evaluating how these compounds are absorbed, distributed, and cleared by the body. researchgate.netnih.gov

Looking forward, the pyrazine amino acid scaffold holds immense promise. The future of this field lies in overcoming the current synthetic and biological challenges to unlock new applications. This includes the design of next-generation therapeutics with high target specificity, the creation of novel functional materials through peptide-metal conjugates, and the refinement of food technologies. The versatility of the pyrazine ring, embedded within the fundamental structure of an amino acid, ensures that it will remain a rich and rewarding area of scientific inquiry.

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-3-(pyrazin-2-yl)propanoic acid?

Answer:
The synthesis of substituted aromatic amino acids like this compound typically involves multi-step reactions. A common approach includes:

  • Substitution reactions : Using pyrazine derivatives as starting materials, followed by coupling with amino acid precursors (e.g., bromo-propanoic acid esters) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reductive amination : For introducing the amino group, sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C to room temperature can be employed to stabilize intermediates .
  • Hydrolysis : Final deprotection of ester groups using concentrated HCl under reflux to yield the carboxylic acid moiety .

Example Protocol Table:

StepReagents/ConditionsPurposeYield Range
1Pyrazine derivative, K₂CO₃, DMF, 80°C, 12hAromatic substitution70-85%
2NaBH₃CN, MeOH, 0°C–RT, 24hReductive amination80-90%
36M HCl, reflux, 8hEster hydrolysis70-75%

Basic: How can spectroscopic methods characterize this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for pyrazine protons (δ 8.5–9.5 ppm), α-proton adjacent to NH₂ (δ 3.8–4.2 ppm), and carboxylic acid proton (δ 12–14 ppm).
    • ¹³C NMR : Pyrazine carbons (δ 140–150 ppm), carboxylic acid carbon (δ 170–175 ppm) .
  • FTIR : Confirm NH₂ (3200–3400 cm⁻¹), COOH (2500–3300 cm⁻¹ broad), and pyrazine ring vibrations (1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., C₇H₈N₃O₂: theoretical 182.07 g/mol) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., (S)- or (R)-phenethylamine) during intermediate stages, followed by diastereomeric crystallization .
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester intermediates to enrich one enantiomer .
  • Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane:isopropanol (80:20) for analytical validation .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Assay Validation : Cross-test in multiple models (e.g., enzyme inhibition assays vs. cell-based assays) to confirm target specificity .
  • Impurity Analysis : Use HPLC-MS to rule out contaminants (e.g., unreacted pyrazine intermediates) that may skew bioactivity results .
  • Dose-Response Curves : Ensure linearity across concentrations to identify non-specific effects .

Biochemical: What methods are suitable for studying enzyme interactions with this compound?

Answer:

  • Fluorescence Polarization : Label the compound with dansyl or FITC tags to monitor binding kinetics with enzymes like kinases .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, Kd) .
  • X-ray Crystallography : Co-crystallize with target enzymes to resolve binding modes (e.g., pyrazine ring interactions with active sites) .

Synthesis: What are the challenges in scaling up production?

Answer:

  • Reagent Scalability : Replace NaBH₃CN with safer alternatives (e.g., NaBH(OAc)₃) for large-scale reductive amination .
  • Solvent Recovery : Optimize DMF removal via fractional distillation to reduce costs.
  • Purification : Switch from column chromatography to recrystallization for intermediates (e.g., using ethanol/water mixtures) .

Stability: What storage conditions preserve integrity?

Answer:

  • Short-term : Store at -20°C in airtight containers with desiccants to prevent hydrolysis .
  • Long-term : Lyophilize and keep under argon at -80°C; monitor degradation via HPLC every 6 months .

Data Validation: How to ensure analytical accuracy?

Answer:

  • Reference Standards : Use NIST-validated compounds (e.g., NIST SRM 922) for calibrating instruments .
  • Interlaboratory Reproducibility : Share samples with collaborative labs to cross-validate NMR/LC-MS data .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.